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molecular formula C9H8N4O2 B2896326 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid CAS No. 72470-51-0

2-(5-methyl-1H-tetrazol-1-yl)benzoic acid

Cat. No. B2896326
M. Wt: 204.189
InChI Key: QOIPJVLRQGAKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06664260B2

Procedure details

Under a nitrogen atmosphere, a solution of 2-aminobenzoic acid (100.0 g, 0.73 mol) in acetic anhydride (400 ml, 4.2 mol) was heated to reflux for 2 hours. The reaction was cooled to room temperature and the solvent was removed in vacuo. The residue was dissolved in glacial acetic acid (500 ml) and NaN3 (49.77 g, 0.77 mol) was added. The mixture was stirred overnight at room temperature followed by concentration of the acetic acid in vacuo. The residue was dissolved in 10% NaOH (500 ml) solution and heated to reflux for 3.5 hours. The reaction was cooled to room temperature and then poured over a mixture of ice water (2 L) and HCl (150 ml). A white solid precipitated and was collected by vacuum filtration. The solid was dried in vacuo to yield 130.5 g of 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
49.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(O[C:15](=O)[CH3:16])(=O)C.[N-:18]=[N+:19]=[N-:20].[Na+].Cl>[OH-].[Na+].C(O)(=O)C>[CH3:16][C:15]1[N:1]([C:2]2[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])[N:20]=[N:19][N:18]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
49.77 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
ice water
Quantity
2 L
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in glacial acetic acid (500 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
A white solid precipitated
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NN=NN1C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 130.5 g
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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